Cas no 6869-45-0 ((3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine)
6869-45-0 structure
Product Name:(3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine
CAS-Nr.:6869-45-0
MF:C25H44N2
MW:372.63026714325
CID:1735101
PubChem ID:442979
Update Time:2025-04-21
(3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine
- (3b,20S)- N,N,N',N'-Tetramethylpregn-5-ene-3,20-diamine
- 3b,20a-Bis(dimethylamino)-5-pregnene
- Kurchiline
- Kurchiphyllamine
- Kurchiphylline
- Pregn-5-ene-3,20-diamine, N,N,N',N'-tetramethyl-, (3.beta.,20S)-
- Sarcodinine
- (20S)-3β,20-Bis(dimethylamino)pregna-5-ene
- (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
- PREGN-5-ENE-3,20-DIAMINE, N3,N3,N20,N20-TETRAMETHYL-, (3.BETA.,20S)-
- C10813
- (3S,8S,9S,10R,13S,14S,17S)-17-((S)-1-(dimethylamino)ethyl)-N,N,10,13-tetramethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
- 618227L15H
- UNII-618227L15H
- Kurchessine [MI]
- Irehdiamine I
- Kurchessin
- Kurchessine
- YTNIUPZRMQLHNV-XSIUSZODSA-N
- (3.BETA.,20S)-N,N,N,N-TETRAMETHYLPREGN-5-ENE-3,20-DIAMINE
- CHEMBL344384
- 6869-45-0
- CHEBI:6145
- Pregn-5-ene-3.beta.,20.alpha.-diamine, N,N,N',N'-tetramethyl-
- 3.beta.,20.alpha.-Bis(dimethylamino)pregn-5-ene
- Q27107104
- Pregn-5-ene-3,20-diamine, N3,N3,N20,N20-tetramethyl-, (3beta,20S)-
- SCHEMBL2230965
- BDBM50421628
- (3beta,20S)-N,N,N,N-Tetramethylpregn-5-ene-3,20-diamine
- DTXSID30332028
- Pregn-5-ene-3beta,20alpha-diamine, N,N,N',N'-tetramethyl-
- 3beta,20alpha-Bis(dimethylamino)pregn-5-ene
- Pregn-5-ene-3,20-diamine, N,N,N',N'-tetramethyl-, (3beta,20S)-
- DTXCID30283122
- (3S,8S,9S,10R,13S,14S,17S)-17-((1S)-1-(Dimethylamino)Ethyl)-N,N,10,13-Tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-Dodecahydro-1H-Cyclopenta(A)Phenanthren-3-Amine
-
- Inchi: 1S/C25H44N2/c1-17(26(4)5)21-10-11-22-20-9-8-18-16-19(27(6)7)12-14-24(18,2)23(20)13-15-25(21,22)3/h8,17,19-23H,9-16H2,1-7H3/t17-,19-,20-,21+,22-,23-,24-,25+/m0/s1
- InChI-Schlüssel: YTNIUPZRMQLHNV-XSIUSZODSA-N
- Lächelt: N(C)(C)[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]21C)N(C)C
Berechnete Eigenschaften
- Genaue Masse: 372.35072
- Monoisotopenmasse: 372.350449412g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 593
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topologische Polaroberfläche: 6.5Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 140-141° (from acetone)
- PSA: 6.48
- Spezifische Rotation: D20 -37° (c = 1.9); D22 -36° (c = 1.112 in CHCl3); D22 -17° (c = 1.050 in methanol)
(3beta,20S)-N~3~,N~3~,N~20~,N~20~-tetramethylpregn-5-ene-3,20-diamine Verwandte Literatur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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